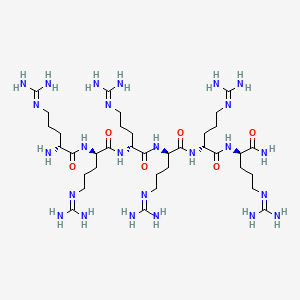

Hexa-D-arginine

Vue d'ensemble

Description

L'Hexa-D-arginine est un peptide synthétique composé de six résidus de D-arginine. Il est connu pour son rôle d'inhibiteur puissant de la furine, une enzyme de conversion de proprotéine. Ce composé a suscité un intérêt considérable dans la recherche scientifique en raison de sa capacité à bloquer l'activité de la furine et d'autres enzymes apparentées, ce qui en fait un outil précieux dans diverses applications biologiques et médicales .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L'Hexa-D-arginine est synthétisé par synthèse peptidique en phase solide (SPPS). Cette méthode implique l'addition séquentielle de résidus de D-arginine à une chaîne peptidique croissante ancrée à une résine solide. Le processus utilise généralement la chimie Fmoc (9-fluorénylméthyloxycarbonyl) pour la protection des groupes amino. La synthèse est réalisée dans des conditions contrôlées, chaque étape de couplage étant suivie d'une déprotection et d'un lavage pour garantir la pureté du produit final .

Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques de l'this compound ne soient pas largement documentées, les principes de la synthèse peptidique à grande échelle peuvent être appliqués. Cela implique l'optimisation des conditions réactionnelles, la mise à l'échelle du processus SPPS et l'utilisation de la chromatographie liquide haute performance (HPLC) pour la purification. Le produit final est ensuite lyophilisé pour obtenir une poudre sèche stable, adaptée à diverses applications .

Analyse Des Réactions Chimiques

Types de réactions : L'Hexa-D-arginine subit principalement des interactions avec les protéases, en particulier la furine et les convertisseurs de proprotéine apparentés. Il agit comme un inhibiteur, empêchant le clivage de liaisons peptidiques spécifiques au sein des protéines cibles. Cette inhibition est cruciale pour son activité biologique .

Réactifs et conditions courantes : La synthèse de l'this compound implique des réactifs tels que la D-arginine protégée par Fmoc, des agents de couplage comme le HBTU (O-benzotriazole-N,N,N',N'-tétraméthyl-uronium-hexafluoro-phosphate) et des agents de déprotection comme la pipéridine. Les réactions sont généralement effectuées dans des conditions anhydres pour éviter l'hydrolyse et assurer des rendements élevés .

Principaux produits formés : Le principal produit de la synthèse est l'this compound lui-même. Au cours de son activité biologique, il forme des complexes avec la furine et d'autres protéases, inhibant leur fonction et empêchant le clivage des substrats cibles .

Applications De Recherche Scientifique

Inhibition of Bacterial Toxins

Hexa-D-arginine has been studied extensively for its ability to inhibit the action of bacterial toxins such as:

- Pseudomonas aeruginosa Exotoxin A : Research indicates that this compound effectively blocks the cytotoxic effects of this exotoxin in vitro and in vivo. In animal models, treatment with this compound resulted in increased survival rates following exposure to the toxin, demonstrating its potential as a therapeutic intervention for Pseudomonas infections .

- Anthrax Toxin : The compound has shown promise in delaying anthrax toxin-induced toxemia. In studies involving animal models, this compound administration significantly improved survival rates after exposure to anthrax toxins, suggesting its utility in bioterrorism-related scenarios .

Osteoporosis and Bone Disorders

This compound has been implicated in bone health, particularly concerning conditions like X-linked hypophosphatemia (XLH). In murine models, treatment with this compound increased the activity of proprotein convertase 2 (PC2) in osteoblasts, which is crucial for regulating fibroblast growth factor 23 (FGF-23) levels. This treatment effectively rescued the hypophosphatemic phenotype observed in these mice, indicating potential applications in managing osteoporosis and related bone disorders .

Efficacy Against Pseudomonas Exotoxin A

A study demonstrated that this compound could inhibit the cytotoxicity of Pseudomonas exotoxin A by blocking furin-mediated cleavage necessary for its activation. Mice treated with this compound prior to exposure showed reduced levels of tumor necrosis factor alpha (TNF-α), indicating a decrease in inflammatory response and improved survival outcomes .

Protection from Anthrax Toxemia

In another significant study, mice exposed to anthrax toxin exhibited a survival rate improvement when treated with this compound. The compound's ability to inhibit the proteolytic activation of protective antigen by furin was critical in this protective effect . The results suggest that further development of this compound could lead to effective treatments against anthrax and similar threats.

Mécanisme D'action

Hexa-D-arginine exerts its effects by binding to the active site of furin and related proprotein convertases. This binding prevents the enzymes from cleaving their target substrates, thereby inhibiting their activity. The molecular targets of this compound include furin, PACE4, and prohormone convertase-1. The inhibition of these enzymes disrupts the processing of various proproteins, which can have significant biological effects .

Comparaison Avec Des Composés Similaires

L'Hexa-D-arginine est unique en raison de sa grande spécificité et de sa puissance en tant qu'inhibiteur de la furine. Des composés similaires comprennent :

Nona-D-arginine : Un autre peptide polyarginine ayant une activité inhibitrice similaire mais avec une longueur de chaîne plus longue.

Décanoyl-Arg-Val-Lys-Arg-chlorométhylcétone : Un inhibiteur synthétique de la furine avec une structure chimique et un mécanisme d'action différents

Comparé à ces composés, l'this compound offre un équilibre entre puissance et stabilité, ce qui en fait un outil précieux à la fois dans la recherche et dans les applications thérapeutiques potentielles .

Activité Biologique

Hexa-D-arginine (D6R) is a synthetic peptide that has garnered attention for its biological activity, particularly as a potent inhibitor of furin—a proprotein convertase involved in the activation of various toxins and pathogenic proteins. This article explores the biological activity of D6R, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Furin is crucial for the proteolytic activation of several bacterial toxins, including anthrax toxin and Pseudomonas aeruginosa exotoxin A (PEA). D6R acts as a stable inhibitor of furin, preventing the cleavage necessary for these toxins to exert their cytotoxic effects. Studies have shown that D6R is noncytotoxic at concentrations up to 100 μM and effectively blocks PEA-induced cell lysis in vitro and in vivo, improving survival rates in animal models treated with PEA .

1. Protection Against Anthrax Toxemia

D6R has demonstrated significant protective effects against anthrax toxin-induced toxemia. In an experimental setup, mice treated with D6R alongside anthrax toxin showed a survival rate of 50% compared to 0% in control groups treated with the toxin alone. This indicates that D6R can delay the onset of severe toxemia by inhibiting the activation of the protective antigen component of anthrax toxin .

2. Inhibition of Pseudomonas Exotoxin A

Research indicates that D6R can effectively inhibit the cytotoxic effects of PEA. In vitro studies using Chinese Hamster Ovary (CHO) cells revealed that D6R significantly reduces tumor necrosis factor alpha (TNF-α) levels following PEA exposure, suggesting a reduction in inflammatory responses associated with toxin exposure .

3. Enhanced Cellular Uptake

This compound has also been utilized to enhance the cellular uptake of therapeutic agents. For instance, when conjugated to specific small molecules like SHALs (Small Human Antibody-like Ligands), D6R increased their binding and internalization in Raji cells expressing HLA-DR10. This enhancement was quantified, showing that Raji cells bound twice as much of the hexa-arginine SHAL compared to its parent compound .

Research Findings

The following table summarizes key findings from various studies on the biological activity of this compound:

Case Studies

Several case studies have highlighted the potential clinical applications of D6R:

- Anthrax Exposure : In a controlled study involving mice injected with anthrax toxin, pre-treatment with D6R significantly improved survival rates and reduced systemic inflammatory responses.

- Cancer Therapeutics : The conjugation of D6R to therapeutic agents has shown promise in targeting cancer cells more effectively by enhancing cellular uptake and retention.

- Viral Infections : Preliminary studies suggest that D6R may inhibit furin-mediated cleavage of viral proteins, which could be relevant for therapies against viruses like SARS-CoV-2 .

Propriétés

IUPAC Name |

(2R)-2-amino-N-[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-5-(diaminomethylideneamino)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H75N25O6/c37-19(7-1-13-51-31(39)40)26(63)58-21(9-3-15-53-33(43)44)28(65)60-23(11-5-17-55-35(47)48)30(67)61-24(12-6-18-56-36(49)50)29(66)59-22(10-4-16-54-34(45)46)27(64)57-20(25(38)62)8-2-14-52-32(41)42/h19-24H,1-18,37H2,(H2,38,62)(H,57,64)(H,58,63)(H,59,66)(H,60,65)(H,61,67)(H4,39,40,51)(H4,41,42,52)(H4,43,44,53)(H4,45,46,54)(H4,47,48,55)(H4,49,50,56)/t19-,20-,21-,22-,23-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMLTZEAFQLJTIZ-TZNXUKFXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N)N)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@H](C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N)N)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H75N25O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90724127 | |

| Record name | N~5~-(Diaminomethylidene)-D-ornithyl-N~5~-(diaminomethylidene)-D-ornithyl-N~5~-(diaminomethylidene)-D-ornithyl-N~5~-(diaminomethylidene)-D-ornithyl-N~5~-(diaminomethylidene)-D-ornithyl-N~5~-(diaminomethylidene)-D-ornithinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90724127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

954.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

673202-67-0 | |

| Record name | N~5~-(Diaminomethylidene)-D-ornithyl-N~5~-(diaminomethylidene)-D-ornithyl-N~5~-(diaminomethylidene)-D-ornithyl-N~5~-(diaminomethylidene)-D-ornithyl-N~5~-(diaminomethylidene)-D-ornithyl-N~5~-(diaminomethylidene)-D-ornithinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90724127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.